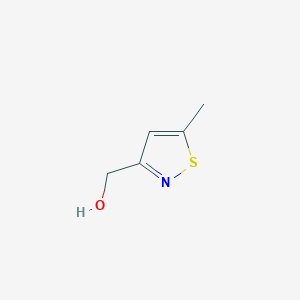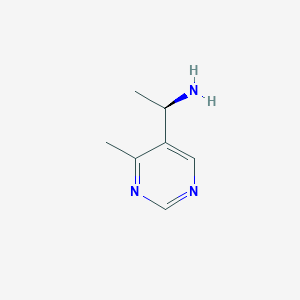
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Vue d'ensemble
Description
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine: is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanamine Group: The ethanamine group can be attached to the 1-position of the pyrimidine ring through a nucleophilic substitution reaction using an appropriate amine derivative and a leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, or other leaving groups can facilitate substitution reactions.
Major Products Formed
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the original groups.
Applications De Recherche Scientifique
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes or Receptors: The compound may bind to enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-chloropyrimidin-5-yl)ethan-1-amine: Similar structure with a chlorine atom instead of a methyl group.
(1R)-1-(4-fluoropyrimidin-5-yl)ethan-1-amine: Similar structure with a fluorine atom instead of a methyl group.
(1R)-1-(4-bromopyrimidin-5-yl)ethan-1-amine: Similar structure with a bromine atom instead of a methyl group.
Uniqueness
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is unique due to the presence of the methyl group at the 4-position, which may influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFTFDMIONXGA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


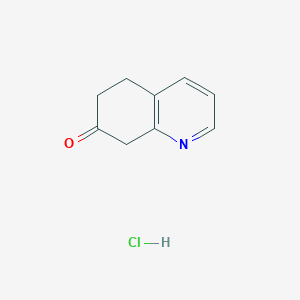
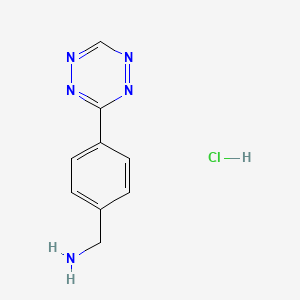
![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)
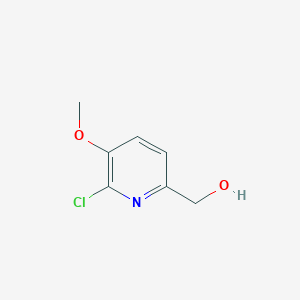

![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
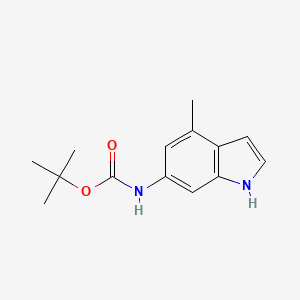
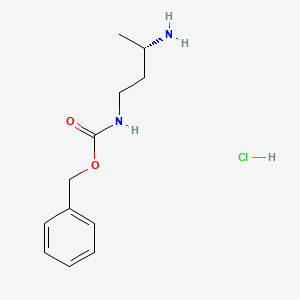
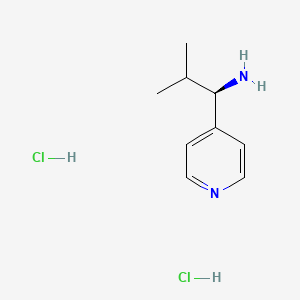
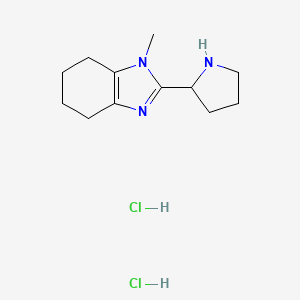

![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)

